molecular formula C26H48P2 B15169756 1,1'-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) CAS No. 918531-29-0

1,1'-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane)

Cat. No.: B15169756
CAS No.: 918531-29-0
M. Wt: 422.6 g/mol
InChI Key: FZEIDFJFDFCIFH-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is a chemical compound known for its unique structure and properties It consists of two phospholane rings connected by an ethyne (acetylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) typically involves the reaction of 2,3,4,5-tetraethylphospholane with an acetylene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphines.

    Substitution: The ethyne linkage allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the ethyne linkage .

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) in catalysis involves its coordination to transition metals, forming active catalytic complexes. These complexes can facilitate various reactions by stabilizing transition states and intermediates. The ethyne linkage provides rigidity and electronic properties that enhance the compound’s effectiveness as a ligand[4][4].

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetramethylphospholane): Similar structure but with methyl groups instead of ethyl groups.

    1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphosphine): Similar structure but with phosphine groups instead of phospholane rings.

Uniqueness

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is unique due to its combination of ethyne linkage and phospholane rings, which provide distinct electronic and steric properties. This makes it particularly effective in catalysis and materials science applications compared to its analogs .

Properties

CAS No.

918531-29-0

Molecular Formula

C26H48P2

Molecular Weight

422.6 g/mol

IUPAC Name

2,3,4,5-tetraethyl-1-[2-(2,3,4,5-tetraethylphospholan-1-yl)ethynyl]phospholane

InChI

InChI=1S/C26H48P2/c1-9-19-20(10-2)24(14-6)27(23(19)13-5)17-18-28-25(15-7)21(11-3)22(12-4)26(28)16-8/h19-26H,9-16H2,1-8H3

InChI Key

FZEIDFJFDFCIFH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(P(C1CC)C#CP2C(C(C(C2CC)CC)CC)CC)CC)CC

Origin of Product

United States

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